molecular formula C11H18N2O3 B13325940 3-Amino-1-(2,2-diethoxyethyl)pyridin-2(1H)-one

3-Amino-1-(2,2-diethoxyethyl)pyridin-2(1H)-one

Cat. No.: B13325940
M. Wt: 226.27 g/mol
InChI Key: UYJJTAORYIUJKX-UHFFFAOYSA-N
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Description

3-Amino-1-(2,2-diethoxyethyl)pyridin-2(1H)-one is a chemical compound with a pyridine ring substituted with an amino group and a diethoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2,2-diethoxyethyl)pyridin-2(1H)-one typically involves the reaction of a pyridine derivative with an appropriate amino and diethoxyethyl substituent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The specific synthetic route may vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2,2-diethoxyethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and diethoxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

3-Amino-1-(2,2-diethoxyethyl)pyridin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2,2-diethoxyethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the diethoxyethyl group can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(2,2-dimethoxyethyl)pyridin-2(1H)-one
  • 3-Amino-1-(2,2-diethoxypropyl)pyridin-2(1H)-one
  • 3-Amino-1-(2,2-diethoxybutyl)pyridin-2(1H)-one

Uniqueness

3-Amino-1-(2,2-diethoxyethyl)pyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethoxyethyl group can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

3-amino-1-(2,2-diethoxyethyl)pyridin-2-one

InChI

InChI=1S/C11H18N2O3/c1-3-15-10(16-4-2)8-13-7-5-6-9(12)11(13)14/h5-7,10H,3-4,8,12H2,1-2H3

InChI Key

UYJJTAORYIUJKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN1C=CC=C(C1=O)N)OCC

Origin of Product

United States

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